
2-chloro-N-(3-acetamidophenyl)propanamide
Übersicht
Beschreibung
2-chloro-N-(3-acetamidophenyl)propanamide is a chemical compound with the CAS Number: 1016776-71-8 . It has a molecular weight of 240.69 . The IUPAC name for this compound is N-[3-(acetylamino)phenyl]-2-chloropropanamide .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(3-acetamidophenyl)propanamide is 1S/C11H13ClN2O2/c1-7(12)11(16)14-10-5-3-4-9(6-10)13-8(2)15/h3-7H,1-2H3,(H,13,15)(H,14,16) . This code provides a unique representation of the molecule’s structure.It is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents for Alzheimer's Disease
N-acylaminophenothiazines, related to the structural family of "2-chloro-N-(3-acetamidophenyl)propanamide," have been investigated for their multifunctional activities as potential treatments for Alzheimer's disease. These compounds have shown to inhibit butyrylcholinesterase selectively, protect neurons against damage from free radicals, demonstrate low toxicity, and possess the ability to penetrate the central nervous system (CNS) (González-Muñoz et al., 2011).
Solubility and Physical Properties
Research has also focused on the physical properties of related compounds, such as their solubility in various solvent mixtures. Experimental and modeling studies have been conducted to understand the solubility behavior of these compounds, which is crucial for pharmaceutical formulation and processing (Pascual et al., 2017).
Chemical Reactivity and Synthesis
Studies have examined the reactivity of related compounds, exploring different pathways for deprotonation leading to the formation of products like β-lactams or acrylanilides. This research provides insights into synthetic routes and mechanisms that could be leveraged for the production of biologically active molecules (Pandolfi et al., 2019).
Antimicrobial Properties
Compounds within this chemical family have been synthesized and tested for their antibacterial and antifungal activities. The research indicates potential applications in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance efficacy (Baranovskyi et al., 2018).
Malaria Treatment Leads
Substituted aminoacetamides have been optimized against Plasmodium falciparum, showing low-nanomolar activity. These findings underscore the potential of such compounds in developing new treatments for malaria, with some also demonstrating transmission-blocking capabilities (Norcross et al., 2019).
Safety and Hazards
The safety information for 2-chloro-N-(3-acetamidophenyl)propanamide includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care, following all safety guidelines.
Wirkmechanismus
Target of Action
The primary targets of 2-chloro-N-(3-acetamidophenyl)propanamide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of 2-chloro-N-(3-acetamidophenyl)propanamide’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting effects .
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-chloropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(12)11(16)14-10-5-3-4-9(6-10)13-8(2)15/h3-7H,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXROJCIUSNZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-acetamidophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



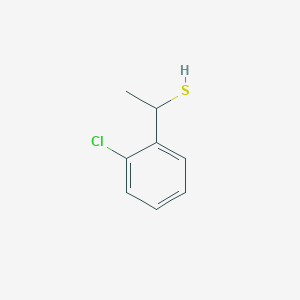
![1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B3362917.png)
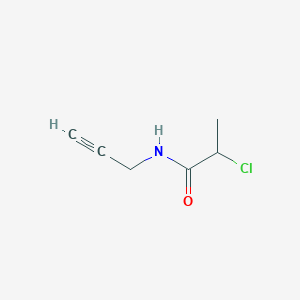
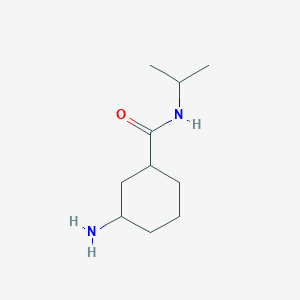
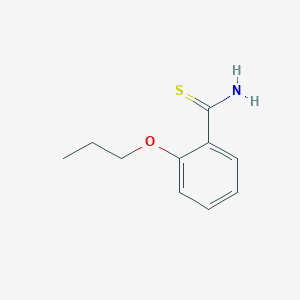
![4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362946.png)
![6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3362952.png)
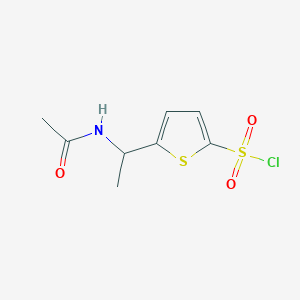
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
![6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3362961.png)
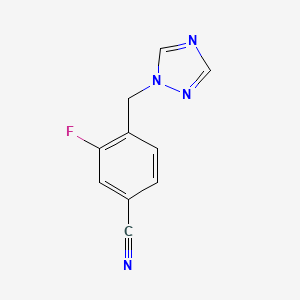
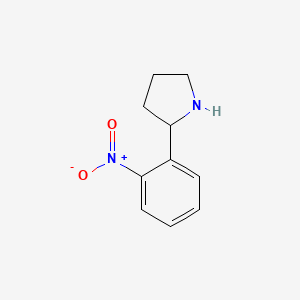
![3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile](/img/structure/B3362976.png)
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)